molecular formula C9H8FNO4 B13549098 2-Fluoro-6-nitrophenylpropanoic acid

2-Fluoro-6-nitrophenylpropanoic acid

Cat. No.: B13549098
M. Wt: 213.16 g/mol
InChI Key: VDHLDWLBQMHLPH-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrophenylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-nitrophenylpropanoic acid typically involves the nitration of 2-fluorophenylpropanoic acid followed by purification steps. One common method includes:

    Nitration Reaction: The starting material, 2-fluorophenylpropanoic acid, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-nitrophenylpropanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

    Oxidation: The propanoic acid side chain can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Fluoro-6-aminophenylpropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Fluoro-6-nitrobenzoic acid.

Scientific Research Applications

2-Fluoro-6-nitrophenylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-nitrophenylpropanoic acid depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. The propanoic acid side chain allows for interactions with enzymes and other biological molecules, potentially affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-aminophenylpropanoic acid: Similar structure but with an amino group instead of a nitro group.

    2-Fluoro-6-nitrobenzoic acid: Similar structure but with a benzoic acid side chain instead of a propanoic acid side chain.

    2-Fluoro-4-nitrophenylpropanoic acid: Similar structure but with the nitro group in a different position on the benzene ring.

Uniqueness

2-Fluoro-6-nitrophenylpropanoic acid is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

2-(2-fluoro-6-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H8FNO4/c1-5(9(12)13)8-6(10)3-2-4-7(8)11(14)15/h2-5H,1H3,(H,12,13)

InChI Key

VDHLDWLBQMHLPH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1F)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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